molecular formula C6H7N3O B13001799 4-Methylpyrimidine-5-carboxamide

4-Methylpyrimidine-5-carboxamide

Cat. No.: B13001799
M. Wt: 137.14 g/mol
InChI Key: IYDHZQGNHVNQIJ-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-di(lower alkyl)amino acrolein with ammonia or an amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The compound may also interact with nucleic acids, affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-methylpyrimidine-5-carboxamide
  • 4-Chlorophenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamide
  • 4-Bromophenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamide

Uniqueness

4-Methylpyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as fungicidal activity .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

4-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C6H7N3O/c1-4-5(6(7)10)2-8-3-9-4/h2-3H,1H3,(H2,7,10)

InChI Key

IYDHZQGNHVNQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C(=O)N

Origin of Product

United States

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